molecular formula C13H17NO6S B2852258 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid CAS No. 1044271-98-8

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid

Cat. No.: B2852258
CAS No.: 1044271-98-8
M. Wt: 315.34
InChI Key: QIGNQLCRYHFAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the tert-butoxycarbonyl (Boc) protecting group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amino group.

Scientific Research Applications

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The Boc protecting group can be strategically removed to expose the amino group, which can then form hydrogen bonds or ionic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxycarbonylamino-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methylsulfonyl group.

    3-Tert-butoxycarbonylamino-5-methoxybenzoic acid: Contains a methoxy group instead of a methylsulfonyl group.

Uniqueness

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid is unique due to the presence of the methylsulfonyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with hydroxy or methoxy groups. This uniqueness can be leveraged in the design of specific inhibitors or in the synthesis of novel materials.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-13(2,3)20-12(17)14-9-5-8(11(15)16)6-10(7-9)21(4,18)19/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGNQLCRYHFAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester (8.45 g; 25.65 mmol) was suspended in 1,4-dioxane (75 ml) and 100 ml of NaOH 1N solution. The reaction mixture was stirred at room temperature overnight. Then, it was concentrated in vacuo. The crude was suspended in water and treated with citric acid until pH 4. Then ethyl acetate was added, the organic phase separated, dried with MgSO4 and concentrated in vacuo. 6.85 g (22 mmol; 84% yield) of 3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid were obtained.
Name
3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester
Quantity
8.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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